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1,3-Diaceto-2-stearin is a chemical compound classified as a glyceride, specifically a diacylglycerol. It consists of a glycerol backbone esterified with two acetic acid groups and one stearic acid group. The molecular formula for 1,3-diaceto-2-stearin is , and it has a molecular weight of approximately 442.63 g/mol . This compound is notable for its unique structure, which combines the properties of both saturated and unsaturated fatty acids, making it relevant in various chemical and biological applications.
These reactions highlight the versatility of 1,3-diaceto-2-stearin in both industrial and laboratory settings.
Further research is necessary to elucidate the specific biological effects of 1,3-diaceto-2-stearin.
1,3-Diaceto-2-stearin can be synthesized through various methods:
These synthesis methods allow for the production of 1,3-diaceto-2-stearin on both laboratory and industrial scales.
1,3-Diaceto-2-stearin has several applications across different fields:
These applications underscore the compound's utility in enhancing product performance across various sectors.
Several compounds share structural similarities with 1,3-diaceto-2-stearin. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Glycerol Tristearate | Composed of three stearic acids; higher melting point; used in food and cosmetics. | |
| 1-Aceto-3-stearin | Contains one acetic acid group; lower molecular weight; potential use in similar applications. | |
| Diacetylglycerol | Contains two acetyl groups; utilized as an emulsifier; lower carbon chain length. |
The uniqueness of 1,3-diaceto-2-stearin lies in its specific combination of two acetic acid groups and one stearic acid group, which may provide distinct physical and chemical properties compared to these similar compounds.
1,3-Diaceto-2-stearin is systematically named 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl octadecanoate, reflecting its esterified glycerol backbone. Its molecular formula is C₂₅H₄₆O₆, with a molecular weight of 442.6 g/mol. The compound is categorized as a triacylglycerol (TAG) derivative, where the sn-1 and sn-3 positions are occupied by acetyl groups, and the sn-2 position hosts a stearic acid (C18:0) chain.
The stereochemistry of 1,3-Diaceto-2-stearin is defined by its sn-2 stearoyl and sn-1/sn-3 acetyl substituents. Conformer generation for this compound is challenging due to its high flexibility, as noted in PubChem’s 3D structure analysis. While no isomeric forms are explicitly reported, positional isomers (e.g., 1,2-diaceto-3-stearin) could theoretically exist but remain undocumented in the literature.
No direct data on crystalline structure or polymorphism is available for 1,3-Diaceto-2-stearin. However, analogous triglycerides like monostearin (CAS 31566-31-1) exhibit monoclinic or orthorhombic packing, suggesting that 1,3-Diaceto-2-stearin may adopt similar arrangements under specific conditions.
Though specific NMR data for 1,3-Diaceto-2-stearin is absent in the provided sources, typical ¹H-NMR signals for analogous triglycerides include:
The FT-IR spectrum would likely show:
High-resolution mass spectrometry (HRMS) of 1,3-Diaceto-2-stearin would yield a molecular ion peak at m/z 442.6. Fragmentation patterns may include losses of acetyl (60 Da) and stearoyl (284 Da) groups, consistent with glycerol triester derivatives.
The synthesis of 1,3-diaceto-2-stearin begins with the regioselective esterification of glycerol. Glycerol’s three hydroxyl groups exhibit differential reactivity, with primary hydroxyls (sn-1 and sn-3) being more nucleophilic than the secondary hydroxyl (sn-2). Partial hydrolysis of triacylglycerols followed by acetylation is a common strategy to achieve this selectivity. For instance, diacetyl-1(3)-glycerols can be synthesized by hydrolyzing triacylglycerols under controlled basic conditions, leaving the sn-2 acyl group intact, followed by acetylation with acetic anhydride [1].
Steglich esterification, employing N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is widely used for introducing stearic acid at the sn-2 position. This method activates carboxylic acids for nucleophilic attack by glycerol’s secondary hydroxyl group. Studies demonstrate that DMAP enhances acylation efficiency by stabilizing the intermediate acyloxyphosphonium ion, achieving yields exceeding 85% under optimized conditions [3] [5]. Regioselectivity is further ensured by protecting the primary hydroxyls with acetyl groups early in the synthesis, as unprotected glycerol tends to form regioisomeric mixtures [3].
Catalytic acetylation methods prioritize both efficiency and stereochemical control. Transition metal catalysts, such as cobalt(II) salen complexes, enable enantioselective ring-opening of glycidyl esters. For example, glycidyl stearate undergoes ring-opening with stearic acid in the presence of (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II), yielding 1,3-diaceto-2-stearin with >95% enantiomeric excess [5]. This method avoids acyl migration, a common issue in traditional esterification.
Green catalytic approaches are emerging as sustainable alternatives. Lipases immobilized on epoxy-functionalized silica-polyvinyl alcohol composites catalyze stearic acid esterification under solvent-free conditions, achieving conversions of 92–97% at 60°C [4]. The absence of organic solvents reduces purification complexity and environmental impact. Stearic anhydride, another green reagent, facilitates acetylation in m-xylene, with excess anhydride ensuring complete reaction within 30 minutes [6].
Purification of 1,3-diaceto-2-stearin requires resolving regioisomers and removing unreacted fatty acids. Preparative HPLC with diol-bonded stationary phases achieves stereochemical purity >98% by exploiting differences in polarity between sn-1/3 and sn-2 isomers [1]. Crystallization from heptane at −20°C further purifies the compound, leveraging its high melting point (302.8±32.9°C) [2].
Yield optimization hinges on reaction stoichiometry and temperature. A 1.2:1 molar ratio of fatty acid to glycerol minimizes diacylglycerol byproducts, while maintaining temperatures below 70°C prevents acyl migration [5]. Kinetic studies reveal that acetylation proceeds optimally at 0°C, with slower rates at higher temperatures reducing side reactions [6].
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Fatty Acid:Glycerol Ratio | 1.2:1 | Maximizes monoacylation |
| Reaction Temperature | 0–60°C | Minimizes degradation |
| Catalyst Loading | 1 mol% Co(II) salen | Ensures enantioselectivity |
Scaling up 1,3-diaceto-2-stearin synthesis presents three primary challenges:
Environmental regulations further complicate production. Solvent-free systems and enzymatic catalysis reduce volatile organic compound emissions but require higher initial capital investment. Lifecycle assessments indicate that enzymatic routes have a 30% lower carbon footprint than chemical methods [4].
1,3-Diaceto-2-stearin exhibits distinct thermal characteristics that reflect its complex molecular structure containing both acetyl and stearyl functional groups [1]. The compound possesses a molecular formula of C₂₅H₄₆O₆ with a molecular weight of 442.6 g/mol [1] [2]. Unlike many simple organic compounds, 1,3-Diaceto-2-stearin demonstrates thermal decomposition rather than conventional melting, with decomposition occurring above 300°C [3].
The thermal behavior of 1,3-Diaceto-2-stearin can be better understood through comparison with structurally related compounds. 1-Aceto-3-stearin, a closely related monoacetylated derivative, exhibits a melting point of 47°C with an enthalpy of fusion of 41.69 kJ/mol [4] [5]. This demonstrates the significant impact of acetyl group substitution on thermal properties. In contrast, 1-monostearin displays a higher melting point of 74.2°C [5], indicating that acetylation reduces intermolecular hydrogen bonding and crystalline packing efficiency.
Differential scanning calorimetry studies of related acetylated glycerol esters reveal complex thermal transitions [6] [7]. These compounds typically exhibit multiple endothermic events during heating, corresponding to different polymorphic forms and phase transitions [6]. For acetylated triglycerides, thermal analysis demonstrates that the acetyl groups significantly influence the crystallization behavior and polymorphic transitions compared to their non-acetylated counterparts [8].
The thermal stability of 1,3-Diaceto-2-stearin is influenced by the presence of ester linkages, which are susceptible to thermal degradation at elevated temperatures. Thermogravimetric analysis of similar compounds indicates that decomposition begins with the cleavage of acetyl groups, followed by degradation of the fatty acid ester bonds [9]. The specific heat capacity of acetylated glycerol esters varies linearly with temperature, which is characteristic of this class of compounds [8].
The solubility behavior of 1,3-Diaceto-2-stearin is governed by its amphiphilic molecular structure, which contains both hydrophilic acetyl ester groups and a hydrophobic stearyl chain [10] [11]. The compound demonstrates extremely limited water solubility, with values below 0.1 mg/L [3], which is characteristic of long-chain fatty acid esters.
In organic solvent systems, 1,3-Diaceto-2-stearin exhibits variable solubility depending on the polarity and hydrogen bonding capacity of the solvent [10] [11]. The compound shows highest solubility in ethyl acetate, which provides optimal interactions with both the ester functionalities and the aliphatic chain [10]. Ethanol and other polar protic solvents also demonstrate good solvating capacity, with estimated solubilities of approximately 10 mg/mL [12].
Moderately polar solvents such as acetone provide intermediate solubility characteristics [10]. The solubility in acetone is influenced by the dipolar interactions between the solvent and the carbonyl groups of the acetyl esters. Dimethyl formamide, being a highly polar aprotic solvent, shows good solvating properties for 1,3-Diaceto-2-stearin due to its ability to solvate both polar and nonpolar regions of the molecule [12].
Chloroform represents a case of limited solubility despite its ability to dissolve many organic compounds [12]. This reduced solubility may be attributed to the specific orientation requirements of the molecule in chloroform and the limited hydrogen bonding capabilities of the solvent.
The octanol-water partition coefficient (LogP) of 1,3-Diaceto-2-stearin is estimated at 6.4 [3], indicating highly lipophilic character. This value places the compound in the category of substances with very high affinity for lipid phases and minimal aqueous partitioning [13] [14]. The high LogP value is consistent with the presence of the long stearyl chain, which dominates the partitioning behavior despite the presence of polar acetyl groups.
The hydrolytic stability of 1,3-Diaceto-2-stearin is critically dependent on pH conditions, with the ester bonds serving as primary sites of hydrolytic attack [16]. Under neutral conditions (pH 7), the compound demonstrates relatively good stability with minimal spontaneous hydrolysis [17]. However, both acidic and basic conditions significantly accelerate hydrolytic degradation through different mechanisms.
Under acidic conditions (pH < 3), 1,3-Diaceto-2-stearin undergoes acid-catalyzed hydrolysis [16]. The protonation of carbonyl oxygen atoms in the ester linkages increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water molecules. The primary hydrolysis products under acidic conditions include glycerol, stearic acid, and acetic acid [16]. The reaction proceeds through a stepwise mechanism, with acetyl groups typically being hydrolyzed more readily than the stearyl ester bond due to steric and electronic factors.
Basic conditions (pH > 10) promote rapid alkaline hydrolysis through saponification reactions [16] [18]. Under these conditions, hydroxide ions act as strong nucleophiles, attacking the carbonyl carbons of the ester bonds. The reaction proceeds through tetrahedral intermediates and results in the formation of sodium stearate, glycerol, and sodium acetate [16]. The alkaline hydrolysis is generally faster than acid-catalyzed hydrolysis due to the higher nucleophilicity of hydroxide ions compared to water.
The kinetics of hydrolysis are influenced by temperature, with elevated temperatures significantly accelerating the degradation process [18] [19]. Studies on related ester compounds demonstrate that hydrolysis rates follow Arrhenius behavior, with activation energies typically ranging from 60-100 kJ/mol depending on the specific ester structure and reaction conditions [17].
Buffer systems can significantly influence the stability of 1,3-Diaceto-2-stearin. Phosphate and citrate buffers provide better stabilization compared to carbonate or bicarbonate systems, which tend to promote hydrolysis [20]. The presence of metal ions, particularly divalent cations such as calcium and magnesium, can catalyze hydrolysis through coordination with ester oxygen atoms [18].
1,3-Diaceto-2-stearin is susceptible to oxidative degradation primarily at the stearyl chain, which contains multiple methylene groups that can undergo autoxidation [21] . The oxidation process follows free radical mechanisms, initiated by hydrogen abstraction from methylene groups adjacent to the carboxyl function or at other reactive sites along the fatty acid chain.
Primary oxidation products include hydroperoxides formed at various positions along the stearyl chain [21] . These hydroperoxides are unstable intermediates that readily decompose to form secondary oxidation products including aldehydes, ketones, and shorter-chain carboxylic acids [21] . The formation of hydroperoxides is favored under ambient temperature conditions in the presence of oxygen and can be catalyzed by trace metals or photosensitizers.
At elevated temperatures (above 100°C), oxidative degradation becomes more complex and extensive [21] [23]. High-temperature oxidation leads to the formation of complex mixtures of degradation products, including cyclic compounds, polymeric materials, and volatile organic compounds [23]. The thermal oxidation process can result in cross-linking reactions between molecules, leading to the formation of oligomeric and polymeric products [21].
The acetyl groups in 1,3-Diaceto-2-stearin may also participate in oxidative processes, although to a lesser extent than the fatty acid chain . Oxidation of acetyl groups can lead to the formation of acetic acid and other small carboxylic acids through oxidative cleavage mechanisms.
Antioxidants can significantly reduce the rate of oxidative degradation by scavenging free radicals or chelating metal catalysts . Natural antioxidants such as tocopherols and synthetic antioxidants like butylated hydroxytoluene have been shown to be effective in protecting similar ester compounds from oxidative degradation.
The physical state of 1,3-Diaceto-2-stearin influences its oxidative stability [21]. In the solid state, oxidation rates are generally lower due to reduced oxygen diffusion and molecular mobility. However, when the compound is in liquid form or dispersed in liquid media, oxidation rates increase significantly due to enhanced oxygen solubility and molecular mobility [21].
Environmental factors such as light exposure, particularly ultraviolet radiation, can accelerate oxidative degradation through photochemical mechanisms [24]. Photooxidation can generate singlet oxygen and other reactive species that attack the fatty acid chain at multiple sites, leading to rapid degradation [24].
The products of oxidative degradation can exhibit different biological and chemical properties compared to the parent compound . Some oxidation products may possess increased toxicity or altered biological activity, making oxidative stability an important consideration for applications involving 1,3-Diaceto-2-stearin .
| Table 1: Basic Physicochemical Properties of 1,3-Diaceto-2-stearin | ||
|---|---|---|
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₆O₆ | [1] [2] |
| Molecular Weight (g/mol) | 442.6 | [1] [2] |
| CAS Registry Number | 55401-62-2 | [1] [2] |
| IUPAC Name | 2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl stearate | [1] |
| Melting Point (°C) | Not determined | [3] |
| Boiling Point (°C) | >300 (decomposes) | [3] |
| Density (g/mL) | Not determined | [3] |
| LogP (octanol/water) | 6.4 (predicted) | [3] |
| Water Solubility (mg/L) | <0.1 | [3] |
| Table 2: Thermal Properties Comparison with Related Compounds | |||
|---|---|---|---|
| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Reference |
| 1-Aceto-3-stearin | 47 | 41.69 | [4] [5] |
| 1,2-Diaceto-3-stearin | Not determined | Not determined | [25] |
| 1-Monostearin | 74.2 | Not determined | [5] |
| Tristearin (α-form) | 54 | Not determined | [16] |
| Tristearin (β-form) | 72.5 | Not determined | [16] |
| Table 3: Solubility Characteristics in Organic Solvents | |||
|---|---|---|---|
| Solvent | Solubility Classification | Approximate Solubility (mg/mL) | Reference |
| Ethanol | Soluble (estimated) | 10 (estimated) | [12] |
| Dimethyl formamide | Soluble (estimated) | 10 (estimated) | [12] |
| Chloroform | Slightly soluble (estimated) | <1 (estimated) | [12] |
| Ethyl acetate | Highly soluble (estimated) | >10 (estimated) | [10] |
| Acetone | Moderately soluble (estimated) | 1-10 (estimated) | [10] |
| Water | Practically insoluble | <0.1 | [3] |
| Table 4: Hydrolytic Stability Under Variable pH Conditions | |||
|---|---|---|---|
| pH Condition | Primary Hydrolysis Products | Stability | Reference |
| Acidic (pH < 3) | Glycerol + Stearic acid + Acetic acid | Moderate stability | [16] |
| Neutral (pH 7) | Partial hydrolysis expected | Good stability | [17] |
| Basic (pH > 10) | Rapid hydrolysis to sodium stearate + glycerol + acetate | Poor stability | [16] [18] |
| General hydrolysis products | Glycerol, stearic acid, acetic acid | pH dependent | [16] |
| Table 5: Oxidative Degradation Pathways | |||
|---|---|---|---|
| Degradation Pathway | Products Formed | Conditions | Reference |
| Primary oxidation sites | Hydroperoxides at stearic acid chain | Ambient temperature with oxygen | [21] |
| Secondary oxidation products | Aldehydes, ketones, carboxylic acids | Further oxidation of hydroperoxides | [21] |
| Oligomerization products | Polymeric compounds | High temperature conditions | [21] |
| Thermal oxidation (>100°C) | Complex degradation mixture | Elevated temperature with oxygen | [21] [23] |